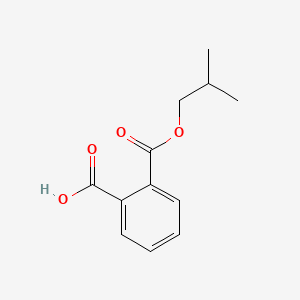

Monoisobutyl phthalate

Cat. No. B1199336

Key on ui cas rn:

30833-53-5

M. Wt: 222.24 g/mol

InChI Key: RZJSUWQGFCHNFS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09102598B2

Procedure details

A solution of MIBP was prepared by dissolving (5.32 g, 0.0168 moles) MIBP monomer (prepared according to Example 7) in 33% aqueous caustic (7 g) and water (30 mL). To a 2 L glass reactor equipped with pH probe, condenser, agitator, phosgene inlet, and caustic scrubber was added methylene chloride (500 mL), deionized water (140 mL), bisphenol-A (4.68 g, 0.0205 moles), triethylamine (0.10 mL, 0.0007 moles), p-cumylphenol (0.24 g, 0.0011 moles), and MIBP solution. The batch was phosgenated in excess at a rate of 2 grams per min for 2 minutes, maintaining the pH between 9 and 10 with concomitant caustic addition (33% w/w). At the completion of the phosgenation, the reactor was purged with nitrogen to remove excess phosgene. The reaction mixture extracted with dilute acid (1N HCl) and deionized water. The final product was isolated as a white powder by exposing the polymer solution (in methylene chloride) to hot water, evaporating the solvent and providing a white powder. Characterization data for the MIBP-BPA Copolymer (PL-11-116) is provided in Table 1, shown below.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH2:4][O:5][C:6]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])[CH3:3].C(Cl)(Cl)=O.[OH:21][C:22]1[CH:27]=[CH:26][C:25]([C:28]([C:31]2[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=2)([CH3:30])[CH3:29])=[CH:24][CH:23]=1.C(N(CC)CC)C.C(C1C=CC(O)=CC=1)(C1C=CC=CC=1)(C)C>O.C(Cl)Cl>[CH3:3][CH:2]([CH2:4][O:5][C:6]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])[CH3:1].[CH3:3][CH:2]([CH2:4][O:5][C:6]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])[CH3:1].[CH3:30][C:28]([C:25]1[CH:24]=[CH:23][C:22]([OH:21])=[CH:27][CH:26]=1)([C:31]1[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=1)[CH3:29] |f:8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.68 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

0.24 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)COC(=O)C1=CC=CC=C1C(=O)O

|

|

Name

|

|

|

Quantity

|

140 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 2 minutes

|

|

Duration

|

2 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the pH between 9 and 10

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with concomitant caustic addition (33% w/w)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the completion of the phosgenation, the reactor was purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess phosgene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture extracted

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with dilute acid (1N HCl)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)COC(=O)C1=CC=CC=C1C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)COC(=O)C1=CC=CC=C1C(=O)O.CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |